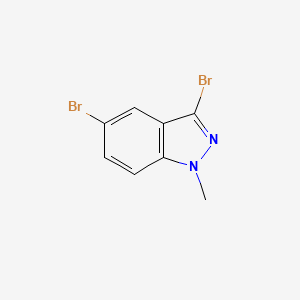

3,5-Dibromo-1-methyl-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

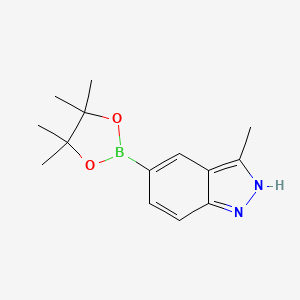

3,5-Dibromo-1-methyl-1H-indazole is an organic compound with the molecular formula C8H6Br2N2 . It has a molecular weight of 289.955 .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, such as 3,5-Dibromo-1-methyl-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-1-methyl-1H-indazole consists of a C8H6Br2N2 formula .Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromo-1-methyl-1H-indazole include a molecular weight of 289.955 .Scientific Research Applications

Medicinal Chemistry: Antihypertensive Agents

Indazole derivatives, including 3,5-Dibromo-1-methyl-1H-indazole, have been explored for their potential as antihypertensive agents . The structural motif of indazole is present in several marketed drugs, and its modifications can lead to compounds with significant activity against high blood pressure.

Oncology: Anticancer Research

The indazole nucleus is a common feature in molecules with anticancer properties . Researchers are investigating 3,5-Dibromo-1-methyl-1H-indazole for its potential use in developing new chemotherapeutic agents, given its ability to interact with various biological targets.

Neuroscience: Antidepressant and Anti-inflammatory

In neuroscience, indazole compounds are studied for their antidepressant and anti-inflammatory effects . The bromine substituents on the indazole ring can be critical for the biological activity, making 3,5-Dibromo-1-methyl-1H-indazole a valuable scaffold for drug development.

Material Science: Electronic Materials

Indazole derivatives are utilized in material science, particularly in the development of electronic materials . Their electronic properties can be fine-tuned for use in semiconductors, conductive polymers, and other advanced materials.

Chemical Synthesis: Catalysts and Reagents

3,5-Dibromo-1-methyl-1H-indazole serves as a building block in chemical synthesis . It can act as a precursor for various catalysts and reagents used in the synthesis of complex organic molecules, due to its reactive bromine groups.

Environmental Science: Pollutant Degradation

Research in environmental science may leverage the chemical reactivity of indazole compounds like 3,5-Dibromo-1-methyl-1H-indazole for pollutant degradation . These compounds can participate in reactions leading to the breakdown of harmful environmental pollutants.

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the future directions in the study of 3,5-Dibromo-1-methyl-1H-indazole could involve its potential applications in medicinal chemistry and the development of new synthetic approaches .

Mechanism of Action

Target of Action

It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications . For instance, they can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate kinases, playing a role in the treatment of kinase-induced diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to affect a variety of pathways due to their diverse range of applications .

Result of Action

It is known that indazole derivatives can have anti-inflammatory effects .

Action Environment

It is known that the synthesis of indazoles can be influenced by various conditions .

properties

IUPAC Name |

3,5-dibromo-1-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDBUVLBDCQJIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632473 |

Source

|

| Record name | 3,5-Dibromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1-methyl-1H-indazole | |

CAS RN |

52088-11-6 |

Source

|

| Record name | 3,5-Dibromo-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52088-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1324282.png)

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)